12-O-Methylcarnosic acid
Overview
Description
12-O-Methylcarnosic acid: is a diterpene carnosic acid isolated from the acetone extract of Salvia microphylla. It is known for its antioxidant, anti-cancer, and antimicrobial activities . This compound is also an active constituent of 5α-reductase inhibition with an IC50 value of 61.7 μM .
Preparation Methods
Synthetic Routes and Reaction Conditions: 12-O-Methylcarnosic acid can be synthesized through the methylation of carnosic acid. The reaction typically involves the use of methanol and a strong acid catalyst under reflux conditions .
Industrial Production Methods: Industrial production of this compound involves the extraction of carnosic acid from Salvia microphylla followed by its methylation. The extraction process uses solvents like acetone, and the methylation process is carried out using methanol and acid catalysts .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 12-O-Methylcarnosic acid undergoes oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form less oxidized derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides under basic conditions.
Major Products:
Oxidation: Oxidized derivatives such as isorosmanol.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups replacing the methoxy group
Scientific Research Applications
Chemistry: 12-O-Methylcarnosic acid is used as a standard in high-performance liquid chromatography (HPLC) to identify major constituents in rosemary leaves .
Biology: The compound has shown antimicrobial activity against Staphylococcus aureus and is effective in preventing gastric lesions .
Medicine: It has potential anti-cancer properties by inhibiting the proliferation of LNCaP cells, which are androgen-dependent prostate cancer cells .
Industry: Due to its antioxidant properties, this compound is used in the food industry as a natural preservative .
Mechanism of Action
12-O-Methylcarnosic acid exerts its effects primarily through the inhibition of 5α-reductase, an enzyme involved in the metabolism of steroids. This inhibition leads to reduced proliferation of androgen-dependent cells . Additionally, its antioxidant activity involves scavenging free radicals, thereby preventing oxidative damage .
Comparison with Similar Compounds
Carnosic acid: The parent compound of 12-O-Methylcarnosic acid, known for its antioxidant properties.
Carnosol: Another diterpene with similar antioxidant and anti-cancer activities.
Rosmanol: An oxidized derivative of carnosic acid with potent antioxidant activity
Uniqueness: this compound is unique due to its specific inhibition of 5α-reductase and its ability to prevent gastric lesions. Its methylated structure also provides distinct chemical properties compared to its parent compound, carnosic acid .
Properties
IUPAC Name |
(4aR,10aS)-5-hydroxy-6-methoxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O4/c1-12(2)14-11-13-7-8-15-20(3,4)9-6-10-21(15,19(23)24)16(13)17(22)18(14)25-5/h11-12,15,22H,6-10H2,1-5H3,(H,23,24)/t15-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNSARJGBPMQDI-YCRPNKLZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C2C(=C1)CCC3C2(CCCC3(C)C)C(=O)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C2C(=C1)CC[C@@H]3[C@@]2(CCCC3(C)C)C(=O)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62201-71-2 | |
Record name | 62201-71-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the distribution of 12-O-Methylcarnosic acid in rosemary plants?
A: Research suggests that while this compound is found in rosemary leaves, it is not involved in the same antioxidant mechanisms as its precursor, carnosic acid. Carnosic acid, primarily located in chloroplasts, acts as an antioxidant and is converted to isorosmanol. This is then methylated to 11,12-di-O-methylisorosmanol and transferred to the plasma membrane. this compound, produced by direct methylation of carnosic acid within chloroplasts, also accumulates in the plasma membrane. [] These O-methylated diterpenes might not possess antioxidant activity but could influence plasma membrane stability. []
Q2: How does the presence of this compound differ between Salvia species?
A: Interestingly, this compound shows a distinct presence in different Salvia species. While it is a major terpene phenolic compound in Salvia pomifera, it is entirely absent in Salvia fruticosa. [] This highlights the varying phytochemical profiles within the Salvia genus.
Q3: Can 1H-qNMR be used to quantify this compound in plant extracts?
A: Yes, quantitative Proton Nuclear Magnetic Resonance Spectroscopy (1H-qNMR) has been successfully employed to quantify this compound in various extracts from Salvia species, including infusions, decoctions, and oleolites. [] This method proves particularly useful for analyzing sensitive metabolites like this compound, which can degrade during chromatographic analysis. []
Q4: How does the extraction method affect the yield of this compound?
A: Research indicates that the extraction method significantly influences the yield of this compound. For instance, decoctions generally yielded higher amounts of this compound compared to infusions from the examined Salvia species. [] Additionally, the stability of this compound varied with the extraction solvent. While it degraded in tinctures prepared with polar solvents, it remained stable in oleolites using olive oil. [] This suggests that olive oil could be a more suitable solvent for extracting and preserving this compound.
Q5: How does storage time affect this compound content in plant material?
A: A preliminary stability study on Salvia fruticosa revealed that the total quantity of abietane-type diterpenes, including this compound, decreased over time. Specifically, a decrease of 16.51% and 40.79% was observed after 12 and 36 months of storage, respectively. [] This highlights the importance of considering storage conditions and duration to maintain the desired levels of this compound in plant materials.
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